molecular formula C41H54N6O2+4 B1248557 PoPo-1 cation

PoPo-1 cation

Cat. No.: B1248557
M. Wt: 662.9 g/mol
InChI Key: BLFSBGOOTKQELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The PoPo-1 cation is a fluorescent dye commonly used in molecular biology and analytical chemistry for nucleic acid staining and fluorescence-based assays. Its chemical structure includes a bis-intercalating motif, enabling strong binding to double-stranded DNA or RNA. PoPo-1 exhibits excitation/emission maxima in the visible spectrum (e.g., ~405 nm excitation, ~450 nm emission), making it suitable for confocal microscopy and live-cell imaging . Its utility extends to drug screening platforms, where it serves as a marker for cell death by selectively staining membrane-compromised cells .

Properties

Molecular Formula

C41H54N6O2+4

Molecular Weight

662.9 g/mol

IUPAC Name

3-[dimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium

InChI

InChI=1S/C41H54N6O2/c1-42-36-14-7-9-16-38(36)48-40(42)32-34-18-24-44(25-19-34)22-11-28-46(3,4)30-13-31-47(5,6)29-12-23-45-26-20-35(21-27-45)33-41-43(2)37-15-8-10-17-39(37)49-41/h7-10,14-21,24-27,32-33H,11-13,22-23,28-31H2,1-6H3/q+4

InChI Key

BLFSBGOOTKQELE-UHFFFAOYSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C\5/N(C6=CC=CC=C6O5)C

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=C5N(C6=CC=CC=C6O5)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PoPo-1 belongs to a family of cyanine-based dyes, with YOYO-1 and YOYO-3 being its closest structural analogues. These compounds share bis-intercalating properties but differ in substituents, linker lengths, and spectral characteristics:

Property PoPo-1 YOYO-1 YOYO-3
Excitation/Emission (nm) 405/450 491/509 612/631
Charge Mono-cationic Mono-cationic Mono-cationic
Quenching Efficiency by Au25 NCs 0.12 ± 0.03 1.5 ± 0.2 0.8 ± 0.1
ΔG<sup>0</sup> for Electron Transfer to Au25 NCs (eV) -1.01 -1.10 -0.84
Primary Application Cell death assays DNA quantification Far-red imaging

Data sourced from fluorescence quenching studies and electrochemical analyses .

Mechanistic Divergences in Fluorescence Quenching

PoPo-1 exhibits anomalous behavior compared to YOYO-1 and YOYO-3 when interacting with gold nanoclusters (Au25) and nanoparticles (Au NPs):

  • NSET Model Deviation: The nanoparticle surface energy transfer (NSET) model predicts quenching efficiency based on spectral overlap and particle size. While YOYO-1 and YOYO-3 adhere to these predictions, PoPo-1 deviates significantly, suggesting alternative quenching mechanisms .
  • Electron Transfer vs. Energy Transfer: PoPo-1’s calculated ΔG<sup>0</sup> for electron transfer to Au25 (-1.01 eV) is less favorable than YOYO-1’s (-1.10 eV), yet its quenching efficiency is an order of magnitude lower. This contradicts electron transfer as the sole mechanism . For 4 nm Au NPs, PoPo-1’s ΔG<sup>0</sup> (-1.94 eV) is more favorable than YOYO-1’s (-1.59 eV), but experimental quenching efficiency is lower, further implicating unresolved factors like dye-nanoparticle geometry or reorganization energy .

Critical Analysis of Research Limitations

  • Inconsistent Theoretical Models: No existing theory fully explains PoPo-1’s quenching behavior, highlighting gaps in understanding dye-NP interactions .
  • Electrochemical Assumptions: Reduction potentials for PoPo-1 and analogues are extrapolated from model compounds, introducing uncertainty in ΔG<sup>0</sup> calculations .

Q & A

Q. What are the key spectroscopic and chromatographic techniques for characterizing the structural properties of PoPo-1 cation?

To determine the molecular structure and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For dynamic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended to assess redox behavior. Chromatographic methods like HPLC with standardized elution protocols ensure purity validation. Experimental details must include instrument calibration parameters, solvent systems, and reference standards to ensure reproducibility .

Q. How should researchers design a reproducible synthesis protocol for this compound?

A robust synthesis protocol requires:

  • Precise stoichiometric ratios (documented in molarity tables).
  • Temperature and pH control (e.g., maintaining 25°C ± 0.5°C in aqueous phases).
  • Stepwise reaction monitoring via TLC or in-situ spectroscopy. Include a failure analysis section to address common pitfalls, such as ligand dissociation or oxidation side reactions. All protocols must be validated through triplicate experiments and peer-reviewed replication studies .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?

Discrepancies in stability constants (e.g., log β values) often arise from variations in ionic strength, solvent polarity, or measurement techniques. To resolve these:

  • Standardize experimental conditions : Use IUPAC-recommended buffer systems (e.g., 0.1 M KCl for ionic strength adjustment).
  • Cross-validate methods : Compare isothermal titration calorimetry (ITC) with potentiometric titrations under identical conditions.
  • Statistical analysis : Apply ANOVA or t-tests to assess significance of deviations. Publish raw datasets in supplementary materials to enable meta-analyses .

Q. What computational strategies are effective for validating this compound’s interaction mechanisms with biological targets?

Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to model binding kinetics. Key steps:

  • Parameterization : Use crystallographic data to refine force fields.
  • Free energy calculations : Apply MM-PBSA or metadynamics to estimate binding affinities.
  • Validation : Correlate computational results with experimental SPR (surface plasmon resonance) or MST (microscale thermophoresis) data. Ensure transparency by depositing simulation trajectories in public repositories .

Methodological Frameworks

Q. How can the PICO framework be adapted to structure hypotheses about this compound’s functional roles?

  • Population (P) : Define the biological or chemical system (e.g., "human serum albumin complexes").
  • Intervention (I) : Specify this compound’s concentration range or modification (e.g., "10–100 μM concentration").
  • Comparison (C) : Use control ligands (e.g., EDTA for metal chelation studies).
  • Outcome (O) : Quantify outcomes like binding constants or cellular uptake rates. This framework ensures hypothesis testability and alignment with interdisciplinary research goals .

Data Presentation Guidelines

Q. What are the best practices for presenting contradictory data in this compound studies?

  • Tabular comparison : Create tables contrasting methodologies, conditions, and results (e.g., Table 1: "Reported log β values across solvents").
  • Error analysis : Include confidence intervals and measurement uncertainties.
  • Discussion section : Hypothesize causes for discrepancies (e.g., solvent polarity effects) and propose follow-up experiments. Journals like Reviews in Analytical Chemistry emphasize transparency in data conflict resolution .

Ethical and Reproducibility Standards

Q. How can researchers ensure ethical reporting of this compound’s toxicity profiles?

  • Dose-response studies : Adhere to OECD guidelines for in vitro/in vivo assays.
  • Data inclusion : Report both positive and negative results to avoid publication bias.
  • Peer review : Submit raw cytotoxicity datasets (e.g., IC50_{50} values) for independent validation. Ethical frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) should guide study design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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